molecular formula C8H18N2O B1618568 Heptylurea CAS No. 42955-46-4

Heptylurea

Cat. No.: B1618568
CAS No.: 42955-46-4
M. Wt: 158.24 g/mol
InChI Key: LDNJCDRFTFLQLF-UHFFFAOYSA-N
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Description

Heptylurea (CAS 42955-46-4) is an organic compound with the molecular formula C₈H₁₈N₂O and a molecular weight of 158.24 g/mol . This chemical serves as a valuable building block and precursor in scientific research, particularly in the field of supramolecular chemistry and medicinal chemistry. Research indicates that chiral analogues of this compound, specifically (R)- and (S)-2-heptylurea, exhibit significant gelling capabilities . These simple chiral urea gelators can form gels in both water (hydrogels) and various non-polar organic solvents like cyclohexane and toluene (organogels), with their gelling ability enhanced by their chirality . Furthermore, this compound-based structures have been investigated for their potential in drug discovery; for instance, derivatives containing a this compound moiety have been studied as inhibitors of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a target relevant to managing cholesterol levels . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptylurea
Source PubChem
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InChI

InChI=1S/C8H18N2O/c1-2-3-4-5-6-7-10-8(9)11/h2-7H2,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNJCDRFTFLQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195580
Record name Urea, N-heptyl-
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42955-46-4
Record name N-Heptylurea
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N-heptyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N-heptyl-
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Record name HEPTYLUREA
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Synthetic Methodologies and Chemical Transformations of Heptylurea

Derivatization and Structural Modification of Heptylurea Scaffolds

Design and Synthesis of Bis-urea and Poly-urea Architectures

The design and synthesis of bis-urea and poly-urea architectures are fundamental aspects of polymer chemistry, often leveraging the inherent reactivity of isocyanates and amines. While specific methodologies for synthesizing bis-urea or poly-urea architectures directly from this compound as a primary building block are not extensively detailed in general literature, the established principles for creating these structures from related urea (B33335) precursors can be applied.

Bis-urea Synthesis: Bis-ureas are compounds containing two urea linkages. A common synthetic route involves the reaction of diamines with diisocyanates fishersci.finih.govwikidata.org. For instance, a bis-urea can be synthesized by reacting 2,4-toluene diisocyanate (PubChem CID: 11443) with 2-ethylhexylamine (B116587) (PubChem CID: 7719) in a solvent like dichloromethane, leading to precipitation of the bis-urea product fishersci.fi. Another method for preparing bis-ureas involves the use of bis(o-nitrophenyl) carbonate (PubChem CID: 78756). This approach allows for directional urea synthesis through sequential amine addition. In the first step, bis(o-nitrophenyl) carbonate reacts with an amine (e.g., benzylamine) to form a carbamate (B1207046) intermediate, which then reacts with a diamine to yield the bis-urea nih.gov.

Poly-urea Synthesis: Polyureas are polymers characterized by repeating urea linkages along their backbone. The primary method for polyurea synthesis is step-growth polymerization, typically involving the reaction of an isocyanate monomer or prepolymer with a polyamine thegoodscentscompany.comcenmed.comwmcloud.org. This reaction is often rapid and highly exothermic cenmed.com. Diisocyanates, such as hexamethylene diisocyanate (HDI, PubChem CID: 13192), are key ingredients in polyurea production thegoodscentscompany.comcenmed.com. Polyamines, including long-chain amine-terminated polyethers or low-molecular-weight amines like diethylenetriamine (B155796) (DETA) and triethylenetetramine (B94423) (TETA), are used as chain extenders thegoodscentscompany.com.

An alternative approach to traditional isocyanate-based polyurea synthesis involves non-isocyanate routes, which are considered greener and more environmentally friendly sigmaaldrich.com. These methods include:

Carbon dioxide/diamine reactions: This two-step process can yield polyureas, though it may require harsh conditions such as high pressure sigmaaldrich.com.

Carbamate/diamine reactions: Polyureas can be synthesized from dimethyl carbamates and various diamines using catalysts sigmaaldrich.com.

Urea/diamine reactions: Melt polycondensation of urea (PubChem CID: 1176) and diamines, such as 1,10-diaminodecane (B146516) (PubChem CID: 1317), without catalysts or high pressure, has been reported to produce polyureas with excellent mechanical and thermal properties sigmaaldrich.com.

The selection of specific monomers and reaction conditions dictates the final properties and architecture of the resulting bis-urea or poly-urea.

Representative Reagents and Conditions for Urea-based Architectures

Architecture TypeKey ReagentsCommon Reaction Conditions
Bis-ureaDiisocyanates + Amines/DiaminesRoom temperature, solvent (e.g., dichloromethane), precipitation fishersci.fi
Bis(o-nitrophenyl) carbonate + AminesSequential addition, solvent (e.g., toluene), reflux nih.gov
Poly-ureaIsocyanates/Prepolymers + PolyaminesStep-growth polymerization, rapid, exothermic, often solvent-free thegoodscentscompany.comcenmed.com
Urea + Diamines (Non-isocyanate route)Melt polycondensation, elevated temperature (e.g., 130-240 °C), atmospheric pressure sigmaaldrich.com
Carbon Dioxide + Diamines (Non-isocyanate)Two-step process, potentially high pressure (e.g., up to 11.5 MPa) sigmaaldrich.com

Advanced Synthetic Approaches

Multi-Component Reaction (MCR) Applications in this compound Synthesis

Multi-Component Reactions (MCRs) are a highly efficient synthetic strategy where three or more starting materials react in a single pot to form a complex product, with most or all atoms from the reactants incorporated into the final molecule fishersci.ptnih.gov. MCRs are valued for their atom economy, waste reduction, and ability to generate molecular diversity and structural complexity in a short number of steps fishersci.ptsigmaaldrich.comnih.gov. They are increasingly applied in medicinal chemistry, drug discovery, combinatorial chemistry, and polymer chemistry due to their efficiency and convergent nature fishersci.ptsigmaaldrich.com.

While MCRs offer significant advantages, specific documented applications for the direct synthesis of this compound itself via multi-component reactions are not widely reported in the current literature. However, the principles of MCRs, such as the one-pot assembly of molecules and high atom economy, make them a promising avenue for developing novel and efficient routes to urea derivatives like this compound. For instance, general urea synthesis can involve reactions of amines with carbon dioxide as a C1 building block under mild conditions, which could potentially be adapted into MCRs for more complex urea structures nih.gov. The integration of MCRs into synthetic strategies for urea compounds could lead to reduced reaction steps, minimized waste, and streamlined purification processes, aligning with principles of sustainable chemistry fishersci.ptsigmaaldrich.comnih.gov.

Principles and Implementation of Green Chemistry in this compound Production

Green Chemistry, also known as sustainable chemistry, is a scientific approach focused on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances guidetopharmacology.orgfishersci.ca. The implementation of green chemistry principles in the production of chemical compounds, including this compound, aims to minimize environmental impact and enhance safety and efficiency guidetopharmacology.org. The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a framework for achieving these goals fishersci.cawikidata.orgwikipedia.org.

Key principles relevant to urea production, and by extension, this compound synthesis, include:

Prevention: It is preferable to prevent waste formation rather than treating or cleaning up waste after it has been created fishersci.cawikidata.orgwikipedia.org.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste fishersci.cawikidata.orgwikipedia.org. This is a significant advantage of MCRs, as discussed previously fishersci.pt.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment fishersci.cawikidata.org.

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. Replacing hazardous solvents with safer alternatives like water or ethanol, or employing solvent-free processes, significantly reduces environmental footprint guidetopharmacology.orgfishersci.cawikidata.orgwikipedia.org.

Design for Energy Efficiency: Energy requirements of chemical processes should be minimized, ideally by conducting reactions at ambient temperature and pressure fishersci.cawikidata.org.

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting, whenever technically and economically practicable fishersci.cawikidata.org.

Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents, as they can reduce waste and improve efficiency fishersci.cawikidata.orgwikipedia.org.

Implementing these principles in this compound production would involve exploring synthetic routes that utilize less hazardous reagents, minimize solvent use, operate under milder conditions, and maximize the atom economy of the reactions. For example, non-isocyanate routes for urea synthesis, which avoid highly toxic isocyanates, represent a significant step towards greener production sigmaaldrich.com. The pharmaceutical and polymer industries have shown that applying green chemistry principles can lead to dramatic reductions in waste and improved process efficiency guidetopharmacology.orgwikipedia.orgtcichemicals.com.

Structure Activity Relationship Sar Elucidation of Heptylurea Analogues

Methodologies for Comprehensive SAR Studies

Comprehensive SAR studies typically employ a combination of experimental and computational methodologies. Experimental approaches involve the synthesis of a series of structurally related compounds, followed by the measurement of their biological activity. uni.luepa.gov This iterative process allows for the identification of specific structural features that enhance or diminish activity. Techniques such as chemical synthesis are utilized to introduce new chemical groups into the compound, and the biological effects of these modifications are then tested. epa.gov

Computational SAR methods, including molecular modeling and quantitative structure-activity relationships (QSAR), utilize computer software to build and simulate three-dimensional models of molecules. uni.lu These models help in understanding how molecules interact with their biological targets and can predict the biological activity of new compounds based on their chemical structure, thereby accelerating the drug discovery process. uni.luresearchgate.netgenome.jp Key factors influencing SAR include molecular shape and size, the presence and arrangement of functional groups, stereochemistry, and physicochemical properties such as lipophilicity and solubility. researchgate.net

SAR in Enzyme Inhibition

Heptylurea analogues have been investigated for their inhibitory activity against various enzymes, providing valuable insights into their SAR.

Acyl-CoA:cholesterol acyltransferase (ACAT, also known as sterol O-acyltransferase, SOAT) is an enzyme crucial for the esterification of cholesterol, playing a significant role in cholesterol metabolism and the formation of lipid droplets within cells. wikidata.orgnih.gov Inhibition of ACAT has been explored as a therapeutic strategy for conditions such as hypercholesterolemia and atherosclerosis. nih.govnih.govnih.gov

Urea (B33335) derivatives, including those incorporating a this compound moiety, have been synthesized and evaluated as ACAT inhibitors. For instance, N'-(2,4-difluorophenyl)-N-[5-(4,5-diphenyl-1H-imidazol-2-ylthio)pentyl]-N-heptylurea, also known as Lecimibide (DuP 128), is a prominent example of a this compound-containing ACAT inhibitor. uni.lu Studies involving mono- or diphenylpyridazines connected to N-(2,4-difluorophenyl)-N'-heptylurea have shown ACAT inhibitory activity in the micromolar range. epa.govresearchgate.net

The nature and position of aryl and heterocyclic substituents within urea-based ACAT inhibitors significantly influence their potency and selectivity. For N-phenyl-N'-aralkyl- and N-phenyl-N'-(1-phenylcycloalkyl)ureas, substitutions on the phenyl ring at ortho, meta, or para positions generally led to only a slight decrease in in vitro potency compared to the unsubstituted parent compound. However, bulky groups in the para position tended to lower ACAT inhibitory activity. Conversely, polar groups, such as carboxyl moieties, significantly reduced in vitro activity, suggesting that polar-ionic interactions are disfavored for enzyme activity. The incorporation of mono- or diphenylpyridazines linked to the N-(2,4-difluorophenyl)-N'-heptylurea scaffold has demonstrated ACAT inhibitory activity, with modeling studies revealing significant similarities in geometrical features between active pyridazine (B1198779) derivatives and established ACAT inhibitor models like DuP 128. epa.govresearchgate.net

The alkyl chain length, particularly the heptyl chain in this compound analogues, is a critical structural component that influences interaction with the enzyme's active site. While specific detailed data on varying the heptyl chain length within the core this compound structure for ACAT inhibition were not explicitly detailed in the search results, the presence of a "long alkyl side chain" is generally recognized as a key feature of many ACAT inhibitors, facilitating hydrophobic interactions within the enzyme's binding pocket. researchgate.net This suggests that optimal alkyl chain length is crucial for achieving potent ACAT inhibitory activity.

Conformational aspects and the dynamics of receptor interaction play a vital role in the efficacy of this compound analogues as ACAT inhibitors. Modeling studies have been employed to correlate the activity of these compounds with their structural features, highlighting the importance of specific three-dimensional arrangements for effective binding. epa.govresearchgate.net The ability of a molecule to adopt a conformation that complements the enzyme's active site, along with favorable hydrophobic and hydrogen bonding interactions, dictates its inhibitory potency. The urea moiety itself, being a flexible linker, can adopt various conformations, which can impact its fit within the binding pocket of ACAT.

Mycobacterial epoxide hydrolases (EHs), including EphB and EphE, are crucial enzymes in Mycobacterium tuberculosis and represent promising targets for novel anti-tuberculosis agents. Urea and thiourea (B124793) derivatives have been identified as inhibitors of these enzymes. uni.lu

SAR studies on urea derivatives as anti-tuberculosis agents have revealed important insights into their activity against Mycobacterial EHs. For instance, compound 21 , a this compound derivative, has demonstrated antitubercular activity and inhibition of EphB and EphE. researchgate.net

Table 1: Activity of this compound Derivative (Compound 21) against M. tuberculosis and Epoxide Hydrolases researchgate.net

Compound No.Structure (Representative)M. tuberculosis MIC (μg/mL)Cytotoxicity (μg/mL)% EphB Inhibition at 10 nM% EphE Inhibition at 10 nM
21This compound derivative0.8>50>50%>70%

Note: The exact structure of Compound 21 is a this compound derivative, but the specific substituents beyond the this compound core are not explicitly detailed in the provided snippet for the table. The table reflects data for a compound identified as "this compound (21)" in the source.

Key SAR trends observed for urea derivatives as antitubercular agents include the preference for bulky alkyl and aryl substituted ureas for maximal antituberculosis activity. researchgate.net The unmodified urea moiety is generally preferred for optimal anti-tuberculosis activity and Eph inhibition. researchgate.net Crystal structures of M. tuberculosis EphB (Mtb EHB) bound to urea-based inhibitors have provided molecular-level insights into their binding. These studies show that the urea portion of the inhibitor binds in the catalytic cavity, forming hydrogen bonds with catalytic residues such as Asp104, and the carbonyl oxygen of the urea moiety accepts hydrogen bonds from phenolic hydroxyl groups of Tyr164 and Tyr272. Alkyl substituents of inhibitors make extensive hydrophobic contacts within the active site of soluble epoxide hydrolases. Furthermore, upon inhibitor binding, subtle structural rearrangements occur in the binding site residues, such as a rotation of the side chain of Ile137, to accommodate the inhibitor. This detailed understanding of binding interactions is crucial for the rational design of more potent and selective Eph inhibitors.

Mechanistic and Biochemical Pathway Research on Heptylurea Interactions

Target Identification and Validation

The identification and validation of specific molecular targets are crucial for understanding the mechanism of action of any bioactive compound. For heptylurea, research has centered on its inhibitory effects on certain enzymes.

Enzymatic Inhibition Kinetics and Specificity

Another potential target for urea-containing compounds is fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids nih.govnih.gov. Inhibition of FAAH can lead to analgesic and anti-inflammatory effects. While some carbamate (B1207046) inhibitors of FAAH show activity, the corresponding ureas are sometimes inactive nih.gov. Specific inhibitory constants for this compound against FAAH have not been detailed in the available literature.

The table below summarizes the inhibitory activities of some urea-based compounds against sEH and FAAH, providing a context for the potential activity of this compound.

Compound ClassTarget EnzymeReported Activity (IC₅₀/Kᵢ)Reference
Urea-based inhibitorsSoluble Epoxide Hydrolase (sEH)nM to µM range nih.govnih.gov
Carbamate inhibitorsFatty Acid Amide Hydrolase (FAAH)IC₅₀ = 324 nM (for a specific carbamate) nih.gov
Urea (B33335) derivativesFatty Acid Amide Hydrolase (FAAH)Inactive (for a specific urea) nih.gov

Ligand-Target Binding Characterization (e.g., Covalent Interactions)

The nature of the interaction between a ligand and its target protein can be either reversible or irreversible, with covalent binding representing a form of irreversible inhibition. The formation of covalent adducts can be investigated using techniques like mass spectrometry mdpi.comnih.govnih.govucdavis.edubioanalysis-zone.com. There is currently no direct evidence in the reviewed scientific literature to suggest that this compound forms covalent bonds with its enzymatic targets. Generally, the formation of reactive metabolites is a prerequisite for covalent binding to proteins mdpi.com. Without specific studies on the metabolism of this compound and its potential to form such reactive species, its capacity for covalent interactions remains unconfirmed.

Modulation of Metabolic Pathways

Beyond direct enzyme inhibition, the broader effects of a compound on cellular metabolism provide a more complete picture of its biological activity. Research into this compound's metabolic effects is still emerging.

Cholesterol Homeostasis and Lipoprotein Metabolism Regulation

Cholesterol homeostasis is a tightly regulated process involving biosynthesis, uptake, and efflux nih.govyoutube.com. Key enzymes in cholesterol biosynthesis include HMG-CoA reductase nih.govyoutube.com. Lipoprotein metabolism, which is crucial for cholesterol transport, is mediated by enzymes like lipoprotein lipase (B570770) wikipedia.orgnih.govnih.govresearchgate.netresearchgate.net. Currently, there is no scientific literature that directly links this compound to the regulation of cholesterol homeostasis or lipoprotein metabolism. The effects of this compound on the expression of genes involved in cholesterol biosynthesis or on the activity of enzymes like lipoprotein lipase have not been reported.

Mycobacterial Pathogen Metabolic Disruption

Recent research has highlighted the potential of urea- and thiourea-containing compounds as agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study on phenylthiourea (B91264) derivatives demonstrated potent activity against intracellular M. tuberculosis nih.gov. This suggests that related urea compounds like this compound could also possess antimycobacterial properties. The mechanism of action of these thiourea (B124793) derivatives was found to be novel, not targeting common promiscuous targets nih.gov.

The proposed mechanism for some thiourea drugs, such as isoxyl, involves the inhibition of oleic and tuberculostearic acid synthesis, which are crucial components of the mycobacterial cell wall nih.gov. This inhibition is thought to be mediated through the targeting of a Δ9-stearoyl desaturase enzyme nih.gov. While this provides a potential avenue for the action of this compound, direct studies on its effects on mycobacterial metabolism and cell wall synthesis are needed for confirmation nih.govnih.govmdpi.comlongdom.orgresearchgate.netresearchgate.netyoutube.comnih.gov.

Broader Cellular Metabolic Reprogramming (e.g., Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway)

Cellular metabolism is a complex network of interconnected pathways, including glycolysis and the pentose phosphate pathway (PPP) nih.govwikipedia.org. Glycolysis is the central pathway for glucose catabolism, while the PPP is crucial for producing NADPH and precursors for nucleotide biosynthesis nih.govnih.govwikipedia.orgkhanacademy.orgyoutube.com. The regulation of these pathways is critical for cell growth and survival. There is currently no available scientific literature that investigates the effects of this compound on glycolysis or the pentose phosphate pathway. Therefore, it is unknown whether this compound can influence the activity of key glycolytic enzymes or modulate the production of NADPH via the PPP mdpi.commdpi.com.

Molecular Mechanism of Action at the Cellular Level

For related compounds, such as other alkylureas or sulfonylureas, the mechanisms are better characterized. For instance, sulfonylureas are known to interact with and block ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, which leads to cellular depolarization and subsequent insulin (B600854) release. Whether this compound interacts with similar or different cellular targets remains to be investigated.

In Vitro and In Vivo Pharmacological and Toxicological Assessment

Comprehensive in vitro and in vivo pharmacological and toxicological data specifically for this compound are scarce. To assess the pharmacological and toxicological profile of a compound like this compound, a standard battery of tests would typically be employed.

In Vitro Assessment:

In vitro studies are crucial for the initial characterization of a compound's effects on cells and subcellular components in a controlled environment. These assays can provide insights into potential mechanisms of action and toxicity.

Table 1: Representative In Vitro Assays for Pharmacological and Toxicological Assessment

Assay TypePurposeExample Endpoints
Enzyme Inhibition/Induction Assays To determine if the compound interacts with key metabolic enzymes, such as cytochrome P450s.IC50 values for inhibition, EC50 values for induction.
Receptor Binding Assays To identify if the compound binds to specific cellular receptors.Ki (inhibition constant), Kd (dissociation constant).
Cytotoxicity Assays To assess the concentration at which the compound causes cell death.CC50 (50% cytotoxic concentration) in various cell lines.
Genotoxicity Assays To evaluate the potential of the compound to damage DNA.Ames test, micronucleus test, chromosomal aberration assay.

In vitro toxicological studies often utilize various cell lines, such as HepG2 (a human liver cell line), to investigate potential hepatotoxicity. These studies can measure markers of cell viability, membrane integrity, mitochondrial function, and the induction of apoptosis or necrosis.

In Vivo Assessment:

Table 2: Representative In Vivo Studies for Pharmacological and Toxicological Assessment

Study TypeAnimal ModelPurposeKey Parameters Measured
Acute Toxicity Rodents (e.g., rats, mice)To determine the short-term toxic effects and lethal dose.LD50 (lethal dose, 50%), clinical signs of toxicity, gross pathology.
Sub-chronic Toxicity Rodents, Non-rodents (e.g., dogs)To evaluate the effects of repeated exposure over a period of time.Body weight changes, food/water consumption, hematology, clinical chemistry, organ weights, histopathology.
Pharmacokinetic Studies VariousTo understand the absorption, distribution, metabolism, and excretion of the compound.Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life.
Pharmacodynamic Studies Disease-specific modelsTo assess the therapeutic efficacy of the compound in a relevant disease model.Biomarkers of disease, functional outcomes.

Without specific studies on this compound, it is not possible to provide data for these tables or to detail its pharmacological and toxicological profile. The information presented here is based on the general framework for the evaluation of chemical compounds and does not reflect actual data for this compound.

Computational and Theoretical Modeling in Heptylurea Investigations

Molecular Dynamics Simulations

Conformational Flexibility and Dynamic Behavior

Heptylurea, like other N-alkylureas, possesses significant conformational flexibility due to the rotatable bonds within its structure. The primary degrees of freedom include rotation around the C-N bonds of the urea (B33335) moiety and the various C-C bonds of the heptyl chain.

Computational studies on shorter-chain alkylureas, such as methyl-, ethyl-, and isopropylurea, have shown that these molecules predominantly exist in cis and trans isomeric forms with respect to the orientation of the alkyl group relative to the carbonyl group. Within these isomers, an anti geometry, where the N-H bonds are anti-periplanar to the C=O bond, is generally the most stable conformation. This preference is attributed to the minimization of steric hindrance and favorable electronic interactions. While specific studies on this compound are not prevalent, it is reasonable to infer a similar conformational landscape. The long heptyl chain is expected to adopt a staggered conformation to minimize steric strain, leading to a relatively linear and extended structure in its lowest energy state.

ParameterDescriptionPredicted Value for this compound (by analogy)
Most Stable ConformationThe lowest energy spatial arrangement of the atoms.trans isomer with an anti geometry and a staggered heptyl chain.
Rotational Barrier (C-N bond)The energy required to rotate around the C(sp²)-N bond of the urea group.~8-10 kcal/mol

Solvent Effects on Molecular Interactions

The interactions of this compound with its surrounding solvent molecules are crucial in determining its solubility, aggregation behavior, and biological activity. Molecular dynamics simulations of urea and its shorter-chain derivatives in aqueous solutions have provided significant insights into these interactions.

In an aqueous environment, the urea headgroup of this compound is capable of forming multiple hydrogen bonds with water molecules, acting as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). This strong interaction with water contributes to its solubility. Conversely, the nonpolar heptyl chain is hydrophobic and disrupts the hydrogen-bonding network of water. This leads to a phenomenon known as the hydrophobic effect, where water molecules form a more ordered "cage-like" structure around the alkyl chain.

This dual nature of this compound—possessing both a hydrophilic headgroup and a hydrophobic tail—makes it an amphiphilic molecule. In aqueous solutions, this can lead to self-aggregation, where multiple this compound molecules associate to minimize the contact of their hydrophobic tails with water. These aggregates can take various forms, such as micelles or bilayers, depending on the concentration and other solution conditions.

In nonpolar solvents, the dominant interactions are van der Waals forces between the heptyl chains of this compound and the solvent molecules. The polar urea headgroup may engage in dipole-dipole interactions, and in some cases, self-association through hydrogen bonding between urea moieties can occur if not disrupted by the solvent.

Solvent TypeDominant this compound-Solvent InteractionsExpected Behavior of this compound
Polar Protic (e.g., Water)Hydrogen bonding at the urea headgroup; Hydrophobic interactions at the heptyl tail.Solubilization at low concentrations; Potential for self-aggregation at higher concentrations.
Polar Aprotic (e.g., DMSO)Hydrogen bonding (acceptor); Dipole-dipole interactions.Good solubility due to favorable interactions with the urea headgroup.
Nonpolar (e.g., Hexane)Van der Waals forces.Limited solubility, primarily driven by interactions with the heptyl chain.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imrpress.com For this compound and its analogs, QSAR models can be developed to predict their activity in various biological systems, such as their antimicrobial or enzymatic inhibitory effects.

A QSAR model is typically represented by a mathematical equation that correlates molecular descriptors with biological activity. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For alkylureas like this compound, relevant descriptors often fall into several categories:

Topological Descriptors: These describe the connectivity and branching of the molecule. For instance, the size and shape of the alkyl chain can significantly influence activity.

Physicochemical Descriptors: These relate to properties like hydrophobicity (logP), which is particularly important for membrane permeability and interaction with hydrophobic pockets in proteins. The length of the alkyl chain in this compound directly impacts its logP value.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the partial charges on atoms and the dipole moment. These are crucial for understanding electrostatic interactions and hydrogen bonding capabilities of the urea moiety.

Steric Descriptors: These account for the three-dimensional shape and bulk of the molecule, which can affect how it fits into a binding site.

In the context of the antimicrobial activity of alkylureas, QSAR studies have shown that the length of the alkyl chain is a critical determinant. There is often an optimal chain length for maximum activity, beyond which the activity may decrease due to excessive hydrophobicity leading to poor bioavailability or nonspecific interactions. For this compound, its seven-carbon chain places it in a region of moderate lipophilicity, which can be advantageous for certain biological targets.

The development of a robust QSAR model for a series of alkylureas including this compound would involve synthesizing and testing a range of analogs with varying chain lengths and substitutions. The resulting data would then be used to generate a predictive model that could guide the design of new, more potent compounds.

Descriptor ClassSpecific Descriptor ExamplesRelevance to this compound's Activity
TopologicalMolecular Weight, Wiener IndexRelates to the overall size and branching of the molecule.
PhysicochemicallogP, Molar RefractivityCrucial for predicting membrane permeability and hydrophobic interactions.
ElectronicDipole Moment, Partial ChargesImportant for electrostatic interactions and hydrogen bonding.
StericMolecular Volume, Surface AreaDetermines the fit of the molecule into a biological target's binding site.

Heptylurea in Supramolecular Chemistry and Advanced Materials Science

Principles of Urea-Based Self-Assembly

The self-assembly of urea-containing molecules is a cornerstone of supramolecular chemistry, driven primarily by the formation of strong and directional hydrogen bonds. The urea (B33335) functional group (-NH-CO-NH-) is an excellent building block for creating predictable and robust supramolecular structures due to its possession of two hydrogen bond donors (the N-H groups) and one hydrogen bond acceptor (the C=O group). This arrangement facilitates the creation of extended networks that are fundamental to the formation of complex molecular assemblies.

Intermolecular Hydrogen Bonding Networks in Urea Assemblies

The primary driving force for the self-assembly of urea derivatives, including heptylurea, is the formation of a bifurcated N-H···O=C hydrogen bond. In this motif, the carbonyl oxygen of one urea molecule accepts hydrogen bonds from two N-H groups of two different neighboring urea molecules. This interaction is highly directional and cooperative, leading to the formation of one-dimensional (1D) tapes or ribbons.

These primary 1D tapes can further organize into more complex architectures through weaker, secondary interactions. The precise arrangement of these tapes—whether they stack into sheets, twist into helices, or bundle into fibers—is dictated by other factors such as steric hindrance, van der Waals forces between adjacent molecules, and interactions with the surrounding solvent.

Influence of Alkyl Chain on Self-Assembly Propensity

The alkyl chain attached to the urea group plays a critical role in modulating the self-assembly process. The heptyl group in this compound introduces several key effects:

Van der Waals Interactions: The nonpolar heptyl chains of neighboring molecules interact via van der Waals forces. These interactions, although weaker than hydrogen bonds on an individual basis, become significant when summed over the length of the chains, providing additional stability to the supramolecular assembly.

Solubility and Packing: The length and nature of the alkyl chain influence the solubility of the molecule in a given solvent, which is a crucial factor for controlling aggregation and gelation. The steric bulk of the heptyl group also affects how the urea molecules can pack together, influencing the final morphology of the assembled structures. Generally, longer alkyl chains can enhance the gelation ability in polar solvents.

Hydrophobic Effects: In aqueous environments, the hydrophobic heptyl chains drive the molecules to aggregate in a way that minimizes their contact with water, a phenomenon that can be a powerful driver for self-assembly and the formation of hydrogels.

Chiral Recognition and Chiral Self-Assembly in Urea Systems

Chirality introduces a significant level of complexity and functionality to urea-based self-assembly. When a chiral center is present, as in (R)- and (S)-2-heptylurea, the self-assembly process can become stereospecific. Research has shown that the enantiomerically pure forms of 2-heptylurea exhibit enhanced gelling capabilities compared to the racemic mixture. nih.govresearchgate.net

This enhancement is attributed to differences in their supramolecular organization. The pure enantiomers, ((R)- or (S)-2-heptylurea), tend to self-organize into one-dimensional fibrous structures. nih.gov In contrast, the racemic mixture (an equal combination of R and S forms) crystallizes into two-dimensional lamellae, or sheet-like structures, where the (R)- and (S)-enantiomers alternate within a plane. nih.govresearchgate.net The steric effect from the methyl group at the chiral center in the pure enantiomers appears to hinder the formation of the 2D hydrogen bonding networks that characterize the racemic crystals, thereby favoring the 1D fiber growth necessary for effective gelation. nih.gov

Design and Engineering of this compound-Derived Supramolecular Gels

The principles of self-assembly can be harnessed to design supramolecular gels using this compound as a building block. These gels are materials in which a liquid phase is entrapped within a three-dimensional network formed by the self-assembly of a gelator molecule.

Low Molecular Weight Gelators (LMWGs) from this compound

Simple chiral ureas like (R)- and (S)-2-heptylurea have been identified as effective Low Molecular Weight Gelators (LMWGs). nih.gov These molecules can immobilize large volumes of solvent at very low concentrations. A key finding is the superior gelling ability of the pure enantiomers compared to the racemate. For example, in toluene, the critical gelling concentration (CGC) for the chiral forms is 0.2% (wt/wt), whereas for the racemic form, it is significantly higher at 0.7% (wt/wt). nih.govresearchgate.net This demonstrates that the chiral arrangement leads to a more efficient fiber network for entrapping the solvent.

The simplicity and effectiveness of chiral this compound in forming both hydrogels (in water) and organogels (in nonpolar organic solvents) highlight its potential for various applications. nih.gov

Gelling Ability of Chiral and Racemic 2-Heptylurea in Various Solvents nih.govresearchgate.net
Solvent(R)- or (S)-2-HeptylureaRacemic 2-Heptylurea
WaterGelInsoluble
Cyclohexane (B81311)GelInsoluble
TolueneGel (CGC: 0.2% wt/wt)Gel (CGC: 0.7% wt/wt)
TetrachloromethaneGelGel

Factors Influencing Gelation (e.g., Solvent Polarity, Temperature)

The formation of a supramolecular gel is a delicate process sensitive to external conditions.

Solvent Polarity: The choice of solvent is critical. Gelation occurs when there is a finely tuned balance between the solubility and insolubility of the gelator. The solvent must be a poor enough solvent to encourage aggregation but a good enough solvent to prevent simple precipitation. As shown in the table above, chiral 2-heptylurea can gel both polar (water) and nonpolar (cyclohexane, toluene) solvents, demonstrating its versatility. nih.gov The difference in gelling behavior between the chiral and racemic forms in water and cyclohexane underscores how solvent-gelator interactions are modified by the supramolecular packing. nih.govresearchgate.net The ability of a solvent to compete for hydrogen bonding sites on the urea molecule can significantly impact the self-assembly process. researchgate.net

Temperature: Temperature is a key stimulus for controlling gelation. Typically, a this compound/solvent mixture is heated until the gelator dissolves completely, forming a solution (sol). Upon cooling, the thermal energy of the molecules decreases, allowing the directional hydrogen bonds and weaker van der Waals forces to take over, leading to self-assembly and the formation of the gel network. youtube.com This sol-gel transition is reversible; reheating the gel will break the non-covalent bonds and return it to the liquid sol state. The temperature at which this transition occurs is known as the gel-to-sol transition temperature (Tgel), which is an important characteristic of the gel's thermal stability.

Dynamic Covalent Urea Bonds in Responsive Materials

The urea functional group is renowned for its high stability, largely due to resonance effects. However, recent advancements in materials science have demonstrated that the typically robust covalent urea bond can be rendered dynamic. This has paved the way for the development of responsive materials that can adapt to external stimuli. The dynamic nature of these bonds is often achieved through carefully designed molecular structures or the incorporation of catalysts that facilitate reversible bond formation and breakage.

Reversible Covalent Linkages and Exchange Reactions

Dynamic covalent chemistry leverages reversible reactions to create materials with adaptable and responsive properties. In the context of urea-containing polymers, two primary strategies have emerged to impart dynamism to the urea bond: the creation of hindered urea bonds (HUBs) and the use of catalytic systems.

Hindered urea bonds are formed by reacting an isocyanate with a bulky amine. The steric hindrance around the urea nitrogen weakens the covalent bond, allowing it to dissociate into its constituent isocyanate and amine at lower temperatures without the need for a catalyst. nih.govnih.gov This reversible dissociation and recombination allows for exchange reactions to occur, leading to network rearrangement. The dynamic properties of these HUBs can be tuned by adjusting the bulkiness of the substituents on the amine. nih.gov

Another approach involves the use of catalysts, such as zinc salts, to facilitate the dynamic exchange of urea bonds. In the presence of zinc ions, even highly stable disubstituted aliphatic ureas can undergo exchange reactions at elevated temperatures (70°C–90°C). tudelft.nlcore.ac.uk The zinc ions are thought to accelerate the dissociation of the urea bond by forming an O-bound zinc complex. core.ac.ukrsc.org This catalytic approach allows for the dynamic behavior to be "switched on" in the presence of the catalyst. The dynamic character of these urea bonds is typically achieved through dissociation into the corresponding amine and isocyanate, which can then recombine. core.ac.uk

These reversible covalent linkages are fundamental to the development of self-healing and recyclable materials. The ability of the urea bonds to break and reform allows the polymer network to rearrange and repair damage or to be reprocessed.

Applications in Self-Healing Polymers and Recyclable Materials

The incorporation of dynamic covalent urea bonds has led to the development of a new class of self-healing and recyclable polyurea materials. rsc.org When a material containing these dynamic bonds is damaged, the bonds can break and reform across the damaged interface, leading to the restoration of the material's integrity. nih.gov This self-healing process can be autonomous, particularly in systems with hindered urea bonds that are dynamic at ambient or near-ambient temperatures. nih.govnih.gov

In the case of catalytically-activated systems, self-healing can be triggered by the application of a stimulus, such as heat, in the presence of the catalyst. core.ac.uk The efficiency of self-healing in polyurea systems is also influenced by factors such as the microphase separation of hard and soft segments within the polymer structure and the equilibrium kinetics of the dynamic bonds. nih.gov For effective self-healing, both the forward (bond formation) and backward (bond breakage) reactions should be rapid. nih.gov

The dynamic nature of these urea bonds also makes the materials recyclable. rsc.orgresearchgate.net Thermosetting polyureas, which are traditionally difficult to recycle due to their cross-linked network, can be reprocessed if they contain dynamic covalent bonds. researchgate.net By applying a stimulus like heat, the cross-links can be temporarily broken, allowing the material to be reshaped and reformed. researchgate.netosti.gov This introduces a circular life cycle for these robust materials, which is highly desirable for sustainability. rsc.org Some polyurea materials have demonstrated the ability to be recycled multiple times while retaining their mechanical properties. osti.gov

Integration of this compound Scaffolds into Functional Advanced Materials

The this compound scaffold, with its combination of a hydrogen-bonding urea group and a hydrophobic heptyl chain, presents intriguing possibilities for the design of functional advanced materials. The self-assembly properties of this compound derivatives, such as the formation of supramolecular gels, highlight their potential as building blocks in more complex systems. nih.govresearchgate.net

Polymeric Systems and Coatings

While specific research on the incorporation of this compound into polymeric systems and coatings is not extensively detailed in the provided search results, the broader field of polyurea chemistry offers a strong basis for its potential applications. Polyurea coatings are known for their high tensile strength, short curing times, and excellent resistance to moisture, corrosion, abrasion, and chemicals. nih.govencyclopedia.pub These properties make them suitable for a wide range of protective applications. encyclopedia.pub

The heptyl group in a this compound-containing polymer could be expected to influence the material's properties in several ways. The long alkyl chain would increase the hydrophobicity of the polymer, potentially enhancing its water resistance and altering its surface properties. Furthermore, the heptyl chains could affect the morphology and microphase separation within the polymer, which in turn influences the mechanical properties.

In the context of self-healing coatings, the principles of dynamic covalent urea bonds could be applied to polymers containing this compound moieties. By designing the polymer with hindered urea bonds or incorporating a suitable catalyst, it would be possible to create this compound-based coatings with self-healing capabilities. The presence of the heptyl group might also promote the formation of organized structures at the molecular level, which could be leveraged to control the self-assembly and healing processes.

Catalytic Applications of Heptylurea Based Systems

Heptylurea as a Ligand in Homogeneous Catalysis

In the realm of homogeneous catalysis, urea (B33335) derivatives, including N-alkyl ureas like this compound, have been investigated as effective ligands for transition metal catalysts. The urea moiety can coordinate to a metal center, influencing its electronic properties and steric environment, which in turn modulates the catalytic activity and selectivity.

One area of application is in palladium-catalyzed cross-coupling reactions. While traditionally dominated by phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands, recent research has demonstrated the potential of urea-based ligands. For instance, N-arylureas have been successfully employed as sterically undemanding pro-ligands in palladium-catalyzed heteroannulation reactions. These ligands are thought to operate through monodentate coordination, offering an alternative to the more sterically demanding conventional ligands. This can be particularly advantageous in reactions involving sterically hindered substrates.

The heptyl group in a this compound-based ligand can contribute to the solubility of the catalyst complex in less polar organic solvents, which are often used in cross-coupling reactions. Furthermore, the long alkyl chain can create a specific microenvironment around the metal center, potentially influencing the approach of substrates and the outcome of the reaction.

Table 7.1: Representative Homogeneous Catalytic Applications of Urea-Based Ligands

Catalyst System Reaction Type Substrates Key Findings
Pd(OAc)₂ / N-Arylurea Heteroannulation N-tosyl-o-bromoanilines and 1,3-dienes Urea-based ligands outperform traditional phosphine ligands for certain sterically demanding substrates.
[Rh(COD)Cl]₂ / Chiral Urea-phosphine Asymmetric Hydrogenation Prochiral olefins The urea moiety can participate in secondary interactions, enhancing enantioselectivity.

Note: This table presents data for urea-based ligands in general, as specific data for this compound is limited in publicly available research. The performance of this compound-based ligands would be expected to be influenced by the electronic and steric effects of the heptyl group.

Organocatalytic Applications of this compound Derivatives

The urea functional group is a cornerstone of organocatalysis, primarily due to its ability to act as a potent hydrogen-bond donor. This allows it to activate electrophiles, such as carbonyl compounds and imines, towards nucleophilic attack. Chiral bifunctional urea derivatives, which incorporate both a hydrogen-bonding urea and a basic site (e.g., a tertiary amine or a phosphine) within the same molecule, have proven to be highly effective catalysts for a wide range of asymmetric reactions.

In the context of this compound, its derivatives can be designed as bifunctional organocatalysts. The heptyl group can play several roles in these systems. It can influence the catalyst's solubility and can also be part of the chiral scaffold that dictates the stereochemical outcome of the reaction. For example, a chiral diamine backbone can be functionalized with a this compound group on one nitrogen and a tertiary amine on the other, creating a bifunctional catalyst.

These types of catalysts have been successfully applied in various asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. The urea moiety activates the electrophile through hydrogen bonding, while the basic group activates the nucleophile, leading to a highly organized transition state and excellent enantioselectivity.

Table 7.2: Performance of Bifunctional Urea Derivatives in Asymmetric Organocatalysis

Reaction Type Catalyst Structure Substrates Yield (%) Enantiomeric Excess (ee, %)
Michael Addition Chiral Thiourea-Amine Nitrostyrene, Diethyl malonate 95 92
Aldol Reaction Chiral Urea-Amine Acetone, 4-Nitrobenzaldehyde 88 95

Supramolecular Catalysis Mediated by Urea Architectures

The strong and directional hydrogen-bonding capabilities of the urea group make it an excellent building block for the construction of supramolecular assemblies. wikipedia.org These self-assembled structures, such as capsules, cages, and gels, can create unique microenvironments that can be harnessed for catalysis. wikipedia.org This field, known as supramolecular catalysis, draws inspiration from enzymatic catalysis, where non-covalent interactions play a crucial role in substrate recognition and transition state stabilization. wikipedia.org

This compound, with its amphiphilic nature, is well-suited for the formation of such supramolecular structures in various solvents. The urea groups can form extended hydrogen-bonded networks, while the heptyl chains can engage in van der Waals interactions, leading to the formation of ordered aggregates. These assemblies can encapsulate guest molecules and catalyze their reactions within a confined space. This can lead to rate enhancements, altered selectivities, and even the stabilization of reactive intermediates.

For example, a self-assembled supramolecular capsule formed from this compound derivatives could encapsulate reactants, effectively increasing their local concentration and pre-organizing them for a reaction, mimicking the active site of an enzyme. The hydrophobic interior provided by the heptyl chains could be beneficial for reactions involving nonpolar substrates in aqueous media.

This compound in Heterogeneous Catalysis and Support Materials

To overcome the challenges associated with the separation and recycling of homogeneous catalysts, there is a growing interest in immobilizing catalytic species onto solid supports. This compound and its derivatives can be covalently attached to various support materials, such as silica (B1680970), polymers, and nanoparticles, to create robust and recyclable heterogeneous catalysts.

The this compound moiety can serve multiple functions in these heterogeneous systems. It can act as a linker to tether a catalytically active metal complex or an organocatalytic group to the support. The long heptyl chain can also act as a flexible spacer, allowing the catalytic site to be more accessible to the substrates.

Furthermore, the urea group itself can participate in the catalytic process through hydrogen bonding, even when immobilized. For instance, this compound-functionalized silica gel can be used as a solid-phase catalyst for reactions that are promoted by hydrogen-bond donors. The support material allows for easy separation of the catalyst from the reaction mixture by simple filtration, and the catalyst can often be reused multiple times without a significant loss of activity.

The incorporation of this compound into polymer supports can also impart beneficial properties. For example, in catalysis within polymer nanoreactors, the this compound units could influence the local polarity and reactant concentration within the polymer matrix, thereby affecting the catalytic performance.

Table 7.3: Comparison of Homogeneous and Heterogeneous Urea-Based Catalytic Systems

Feature Homogeneous Systems Heterogeneous Systems
Catalyst State Dissolved in the reaction medium Solid phase, separate from the reaction medium
Activity Generally high Can be lower due to mass transfer limitations
Selectivity Often high and tunable Can be influenced by the support material
Separation Difficult, often requires extraction or distillation Easy, by filtration or centrifugation
Recyclability Challenging Generally good

| This compound Role | Ligand, organocatalyst, supramolecular building block | Linker, spacer, active site, modifier of support properties |

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation and Interaction Studies

Spectroscopy is fundamental to confirming the molecular structure of heptylurea and studying its interactions. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each offer unique insights into the compound's chemical architecture.

NMR spectroscopy is a powerful tool for providing a detailed atom-by-atom map of a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are used to determine its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the electronic environment of each hydrogen atom. The chemical shifts are influenced by adjacent functional groups, such as the urea (B33335) moiety and the alkyl chain. Protons closer to the electron-withdrawing urea group are "deshielded" and appear at a higher chemical shift (further downfield). chemistrysteps.comlibretexts.org

Key expected signals include a triplet for the terminal methyl group (CH₃) of the heptyl chain, a series of multiplets for the internal methylene (B1212753) groups (CH₂), a triplet for the methylene group adjacent to the urea nitrogen, and broad signals for the amine (NH and NH₂) protons. compoundchem.comresearchgate.net Based on data from similar long-chain alkyl ureas, the expected chemical shifts can be estimated. researchgate.net

Proton AssignmentEstimated Chemical Shift (δ, ppm)Multiplicity
CH₃ (terminal)~0.88Triplet (t)
-(CH₂)₄- (internal)~1.27Multiplet (m)
-CH₂-CH₂-NH-~1.45Quintet (quin)
-CH₂-NH-~3.10Triplet (t)
-NH-CO-Variable, broadSinglet (br s)
-CO-NH₂Variable, broadSinglet (br s)

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. The carbonyl carbon of the urea group is significantly deshielded and appears far downfield. ksu.edu.saudel.edu The carbons of the alkyl chain show characteristic shifts, with the carbon atom bonded to the nitrogen appearing at a lower field than the other aliphatic carbons. researchgate.net

Carbon AssignmentEstimated Chemical Shift (δ, ppm)
C=O (carbonyl)~158.5
-CH₂-NH-~40.5
Alkyl Chain (-CH₂-)~22.5 - 31.5
CH₃ (terminal)~14.0

2D NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to further confirm the structure. A COSY spectrum would show correlations between adjacent protons in the heptyl chain, confirming their connectivity. An HSQC spectrum would link each proton signal to its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to the urea and alkyl moieties. The N-H bonds of the primary and secondary amine groups give rise to strong, broad stretching bands. The carbonyl (C=O) stretch is also a very prominent and characteristic feature. researchgate.net

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine/Amide)3200 - 3450Strong, Broad
C-H Stretch (Alkyl)2850 - 2960Strong
C=O Stretch (Amide I band)1650 - 1680Strong
N-H Bend (Amide II band)1600 - 1640Medium-Strong
C-N Stretch1450 - 1470Medium

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the polar C=O and N-H groups give strong IR signals, the non-polar C-C and C-H bonds of the long alkyl chain often produce strong signals in the Raman spectrum, making it useful for studying the conformation of the heptyl group.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

For this compound (C₈H₁₈N₂O), the molecular weight is 158.14 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 158.

The fragmentation of the molecular ion provides clues to the structure. Common fragmentation pathways for alkylureas include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway.

McLafferty Rearrangement: A hydrogen atom from the γ-carbon of the heptyl chain can be transferred to the carbonyl oxygen, followed by cleavage of the β-carbon bond. This would result in a characteristic neutral loss.

Alkyl Chain Fragmentation: Sequential loss of alkyl fragments (e.g., CH₃, C₂H₅) from the heptyl chain. libretexts.orgchemguide.co.ukwhitman.edu

m/z ValuePossible Fragment IonFragmentation Pathway
158[C₈H₁₈N₂O]⁺Molecular Ion (M⁺)
115[M - NH₂CH]⁺Cleavage of N-C bond
100[CH₃(CH₂)₄CH₂NHCO]⁺Loss of NH₂ radical
87[NH₂CONHCH₂CH₂]⁺Cleavage of C-C bond in alkyl chain
60[NH₂CONH₃]⁺McLafferty Rearrangement product
44[NH₂CO]⁺Alpha-cleavage

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, a specific fragment ion from the initial MS scan is isolated and subjected to further fragmentation. This technique can be used to confirm the structure of the primary fragments and establish detailed fragmentation pathways, providing a higher degree of confidence in the structural assignment.

Thermal Analysis Techniques for Material Behavior

Thermal analysis comprises a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. wikipedia.orgresearchgate.net These methods are crucial for understanding the material behavior of compounds like this compound, providing data on phase transitions, thermal stability, and decomposition. researchgate.netwikipedia.org

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org It is widely used to study the thermal properties of materials, detecting changes in heat capacity and the energy absorbed or released during thermal events. nih.govyoutube.com For this compound, DSC analysis would identify key thermal transitions.

DSC measurements can pinpoint endothermic events, such as melting, where the sample absorbs heat, and exothermic processes, like crystallization, where heat is released. wikipedia.orgnetzsch.com The resulting DSC thermogram plots heat flow against temperature, with peaks indicating these transitions. The area under a peak corresponds to the enthalpy change of the process. youtube.com Other phenomena, such as glass transitions in amorphous solids, appear as a step-like change in the baseline of the DSC signal, indicating a change in heat capacity. wikipedia.org

Table 1: Information Obtainable from DSC Analysis of this compound

Parameter Measured Symbol Information Provided Typical Appearance on DSC Curve
Melting Temperature Tₘ The temperature at which the crystalline solid transitions to a liquid. Sharp endothermic peak
Crystallization Temperature T꜀ The temperature at which the substance crystallizes from a molten or amorphous state. Exothermic peak
Enthalpy of Fusion ΔHₘ The amount of energy required to melt the sample. Area under the melting peak
Enthalpy of Crystallization ΔH꜀ The amount of energy released during crystallization. Area under the crystallization peak
Glass Transition Temperature T₉ The temperature at which an amorphous solid transitions from a rigid to a more rubbery state. Step-like change in the baseline

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes in a controlled atmosphere. wikipedia.orgyoutube.com This technique provides critical information about the thermal stability and composition of materials like this compound by detecting mass changes associated with events such as decomposition, oxidation, or dehydration. wikipedia.orgnih.gov

A TGA instrument consists of a precision balance with a sample pan located inside a furnace. wikipedia.org The output of a TGA experiment is a thermogram, which plots the percent weight loss against temperature. youtube.com The onset temperature of weight loss is often used as an indicator of the material's thermal stability; a higher decomposition temperature suggests greater stability. wikipedia.orgyoutube.com The derivative of the TGA curve (DTG) can also be plotted to show the rate of mass change, with peaks indicating the temperatures at which the most significant weight loss occurs. researchgate.net Factors such as heating rate and the furnace atmosphere (e.g., inert nitrogen or reactive air) can significantly influence the decomposition profile. uomustansiriyah.edu.iq

Table 2: Key Parameters from TGA for this compound Characterization

Parameter Abbreviation Description
Onset Decomposition Temperature Tₒₙₛₑₜ The temperature at which significant thermal degradation and mass loss begin.
Peak Decomposition Temperature Tₚₑₐₖ The temperature at which the rate of mass loss is at its maximum, identified by the peak on the DTG curve. researchgate.net
Residual Mass % Residue The percentage of the initial sample mass remaining at the end of the analysis.

Microscopic and Imaging Techniques

Microscopic techniques are indispensable for visualizing the micro- and nanoscale features of materials, providing direct insight into their structure and surface morphology. mdpi.com

Atomic Force Microscopy (AFM) for Surface Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale and even atomic level. nanoscientific.orgnih.gov It operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. nanoscientific.org The forces between the tip and the sample—such as van der Waals forces—cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodiode, generating a precise three-dimensional topographic map of the surface. nih.govresearchgate.net

AFM can be operated in several modes, including contact mode, non-contact mode, and tapping mode, which is particularly useful for delicate samples to prevent surface damage. nih.gov For a compound like this compound, AFM would be invaluable for analyzing the surface of thin films, crystals, or self-assembled supramolecular structures. It provides quantitative data on surface roughness, grain size, and the morphology of nanoscale features. researchgate.netmdpi.com Beyond topography, advanced AFM modes can map other properties like adhesion and mechanical characteristics. mdpi.com

Table 3: Surface Characteristics of this compound Analyzable by AFM

Characteristic Information Provided
3D Surface Topography Provides a high-resolution, three-dimensional image of the sample surface. nanoscientific.org
Surface Roughness Quantifies the fine-scale variations in the height of the surface.
Nanostructure Morphology Reveals the shape, size, and arrangement of nanoscale features like self-assembled fibers or crystalline domains.
Adhesion Forces Measures the local attractive forces between the AFM tip and the sample surface. mdpi.com

Optical and Electron Microscopy for Morphological Studies

Optical and electron microscopy are cornerstone techniques for studying the morphology of materials at different scales. nih.gov

Electron Microscopy (EM) , which includes Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), uses a beam of electrons instead of light, offering significantly higher resolution and magnification. nih.gov

Scanning Electron Microscopy (SEM) scans the surface of a sample with a focused electron beam, generating images that reveal detailed information about surface topography and morphology. mdpi.com SEM has been effectively used to study the structure of urea-based compounds. For instance, in studies of chiral 2-heptylurea, SEM revealed that the pure enantiomers self-organize into one-dimensional fibrous structures, which is distinct from the structures formed by the racemic mixture. nih.gov

Transmission Electron Microscopy (TEM) passes an electron beam through an ultra-thin sample to create an image. mdpi.com TEM provides information about the internal structure, crystallinity, and morphology of the material at a very high resolution. nih.govmdpi.com

Table 4: Comparison of Microscopic Techniques for this compound Analysis

Technique Resolution Information Obtained Application for this compound
Optical Microscopy (OM) ~200 nm Micron-scale morphology, crystal shape, and size distribution. mdpi.com Preliminary observation of crystal morphology.
Scanning Electron Microscopy (SEM) ~1-10 nm High-resolution surface topography, morphology of self-assembled structures. mdpi.com Visualizing fibrous or lamellar supramolecular assemblies. nih.gov

X-ray Diffraction (XRD) and Crystallography for Supramolecular Structures

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline material, the atoms in the crystal lattice scatter the X-rays in a predictable pattern of intensities and angles. This diffraction pattern serves as a unique "fingerprint" of the crystalline solid, providing fundamental information about its structure. researchgate.net

For compounds like this compound, which can form complex supramolecular structures through hydrogen bonding, XRD is essential for elucidating the precise three-dimensional arrangement of molecules. nih.gov Powder XRD (PXRD) analysis on a polycrystalline sample can identify the crystal phase and determine lattice parameters. Studies on 2-heptylurea have utilized powder XRD to demonstrate that the enantiomeric form ((R)- or (S)-2-heptylurea) possesses a different crystal lattice compared to the racemic mixture. nih.gov

Single-crystal X-ray crystallography can provide an even more detailed picture, resolving the exact position of each atom within the unit cell. This level of detail allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding networks that dictate the self-assembly of urea derivatives. For racemic 2-heptylurea, it has been shown that the (R)- and (S)-enantiomers crystallize into two-dimensional lamellae, with the molecules alternating within a plane, belonging to the P2(1)/c space group. nih.gov In contrast, the steric hindrance from the methyl group in the pure enantiomers prevents the formation of these 2D networks, leading instead to one-dimensional fibrous structures. nih.gov

Table 5: Crystallographic Data and Insights from XRD for this compound

Parameter Information Provided Example Finding for 2-Heptylurea
Diffraction Pattern Unique fingerprint for identifying crystalline phases and determining purity. The powder XRD pattern of enantiomeric urea differs from that of the racemate. nih.gov
Crystal System & Space Group Describes the symmetry of the unit cell. The racemate crystallizes in the P2(1)/c space group. nih.gov
Unit Cell Dimensions The size and shape of the repeating crystal lattice unit. N/A
Supramolecular Arrangement Describes how molecules pack and interact in the solid state. The racemate forms 2D sheet-like structures via hydrogen bonding, while pure enantiomers form 1D fibers. nih.gov

Optical Rotation Measurements for Chiral Compounds

While this compound itself is an achiral molecule, chiral derivatives can be synthesized. An important example is 2-heptylurea, which exists as a pair of enantiomers: (R)-2-heptylurea and (S)-2-heptylurea. These molecules are non-superimposable mirror images of each other and therefore exhibit optical activity, meaning they can rotate the plane of polarized light.

The measurement of this rotation is a critical analytical technique for characterizing chiral compounds. The specific rotation, denoted as [α], is a fundamental physical property of a chiral substance. It is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample with a specific path length and concentration under defined conditions of temperature and wavelength.

The direction of rotation is indicated by a positive (+) or negative (-) sign. A compound that rotates the plane of polarized light to the right (clockwise) is termed dextrorotatory (+), while a compound that rotates it to the left (counter-clockwise) is termed levorotatory (-). The magnitude of the specific rotation is unique to each enantiomer. For a pair of enantiomers, the specific rotation values are equal in magnitude but opposite in sign. For instance, if (R)-2-heptylurea has a specific rotation of +X degrees, (S)-2-heptylurea will have a specific rotation of -X degrees under the same measurement conditions.

Below is a template for a data table that would be used to present such findings if they were available.

Table 1: Specific Optical Rotation of 2-Heptylurea Enantiomers

Compound Formula Chirality Specific Rotation ([α]) Solvent Temperature (°C) Wavelength (nm)
(R)-2-heptylurea C₈H₁₈N₂O (R) Data Not Available - - -
(S)-2-heptylurea C₈H₁₈N₂O (S) Data Not Available - - -

Compound Names Mentioned

Compound Name
This compound
(R)-2-heptylurea

Future Perspectives and Emerging Avenues in Heptylurea Research

Innovations in Synthetic Pathways and Scalability

Advancements in the synthetic pathways for heptylurea and its derivatives are crucial for broadening their accessibility and application. Current synthesis methods for chiral ureas like (R)- and (S)-2-heptylurea involve reactions of chiral amines with phenyl carbamate (B1207046) in the presence of triethylamine. This approach has successfully yielded these compounds, demonstrating their ability to form gels in various solvents, including water and nonpolar organic solvents such as cyclohexane (B81311), toluene, and tetrachloromethane nih.gov.

Future innovations in this area are likely to focus on developing more efficient, cost-effective, and environmentally benign synthetic routes. This includes exploring catalytic methods, continuous flow processes, and utilizing more readily available or renewable starting materials to enhance scalability. The goal is to move beyond laboratory-scale preparations to industrial-level production, enabling wider adoption in various applications.

Rational Design of Next-Generation Bioactive Compounds

The structural versatility of urea (B33335) derivatives, including this compound, makes them promising candidates for the rational design of new bioactive compounds. Research has already identified complex urea derivatives, such as N-[5-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-ylthio]pentyl]-N'-(2,4-difluorophenyl)-N-heptylurea, which possess an imidazole (B134444) ring, hydroxyphenyl groups, and a heptyl chain. This structural combination suggests potential for enzyme inhibition or receptor interaction, hinting at therapeutic applications, including antiviral, antibacterial, and anticancer activities ontosight.ai.

Further studies are anticipated to delve deeper into structure-activity relationships (SAR) to precisely tailor this compound derivatives for specific biological targets. For instance, studies on anti-tubercular urea derivatives have shown that bulky alkyl and aryl substituents on the urea core can significantly influence activity, with a preference for adamantyl and aryl rings at specific positions for potent anti-tubercular effects researchgate.netnih.gov. This understanding can guide the design of next-generation compounds with enhanced efficacy and selectivity. The development of advanced computational tools and high-throughput screening methods will play a pivotal role in accelerating the discovery and optimization of these bioactive molecules.

Exploration of Novel Supramolecular Assemblies and Their Functions

This compound and its analogs exhibit a remarkable ability to form diverse supramolecular assemblies through non-covalent interactions, primarily hydrogen bonding. Chiral ureas like (R)- and (S)-2-heptylurea have demonstrated superior gelling abilities compared to their racemic counterparts, forming one-dimensional fibrous supramolecular structures, while racemates tend to crystallize into two-dimensional lamellae nih.govdur.ac.uknottingham.ac.ukuoguelph.ca. This difference in self-assembly behavior, driven by steric effects and hydrogen bonding networks, highlights the potential for designing materials with tailored macroscopic properties nih.gov.

Future research will likely focus on:

Controlling Assembly Morphology: Investigating how subtle changes in this compound's structure (e.g., alkyl chain length, introduction of chiral centers or unsaturated bonds) influence the morphology of self-assembled structures (e.g., fibers, ribbons, sheets) and their resulting properties nih.govacs.orgnih.gov.

Host-Guest Systems: Exploring this compound's role in host-guest chemistry, where its molecular framework could encapsulate and release other molecules, enabling applications in controlled delivery or separation evitachem.combindingdb.orguni-ulm.deeurekalert.org. The ability of urea-based compounds to form supramolecular networks through hydrogen bonds, dipole-dipole interactions, and van der Waals forces makes them effective in trapping solvents and forming gels mdpi.com.

Stimuli-Responsive Materials: Developing this compound-based supramolecular assemblies that respond to external stimuli (e.g., pH, temperature, light) for applications in smart materials, sensors, and actuators dur.ac.uknih.gov.

The critical gelling concentrations for enantiomeric (R)- and (S)-2-heptylurea were found to be significantly lower than that of the racemate in toluene, demonstrating enhanced gelling ability due to their 1D supramolecular structure (Table 1) nih.gov.

Table 1: Critical Gelling Concentrations of this compound Isomers in Toluene

IsomerCritical Gelling Concentration (wt/wt%)Supramolecular Structure
(R)-2-Heptylurea0.21D Fibrous
(S)-2-Heptylurea0.21D Fibrous
Racemic 2-Heptylurea0.72D Lamellae

Advanced Catalytic Applications and Sustainable Processes

The urea functional group is known for its ability to engage in hydrogen bonding, which can be exploited in catalysis. While direct catalytic applications of this compound itself are still an emerging area, the broader field of urea-based compounds in organocatalysis is well-established dur.ac.ukuoguelph.cadntb.gov.ua. Chiral squaramides, which are alternatives to urea/thiourea (B124793) catalysts, have been studied for their use in domino/cascade reactions, demonstrating high yields and diastereomeric ratios dur.ac.uk.

Future research could investigate this compound and its derivatives as organocatalysts, particularly focusing on their potential in asymmetric synthesis or in promoting sustainable chemical processes. This could involve:

Green Chemistry: Utilizing this compound as a component in environmentally friendly catalytic systems, potentially replacing more toxic or non-renewable catalysts.

Reaction Media: Exploring this compound-based gels or supramolecular structures as novel reaction media that can influence reaction rates, selectivity, and product isolation, contributing to more sustainable chemical manufacturing.

Interdisciplinary Convergence: Bridging Chemistry, Biology, and Materials Science

The multifaceted properties of this compound position it at the intersection of chemistry, biology, and materials science. Its ability to form gels and interact with biological systems opens avenues for interdisciplinary research. For instance, N-acetylglucosamine derivatives, including a this compound derivative, have been shown to form pH-responsive hydrogels capable of releasing trapped substances like naproxen (B1676952) upon acidification, indicating potential in drug delivery systems nih.gov.

Future interdisciplinary efforts will likely involve:

Biomaterials: Developing this compound-containing biomaterials for tissue engineering, drug delivery, and medical implants, leveraging their biocompatibility and tunable mechanical properties nih.govnih.govmetu.edu.traurorascientific.com.

Biosensors: Designing this compound-based recognition elements for biosensors, exploiting their ability to form specific host-guest interactions or self-assemble in response to biological analytes.

Functional Soft Materials: Creating new soft materials with advanced functionalities by integrating this compound's self-assembly characteristics with other functional components, leading to applications in flexible electronics, smart coatings, and responsive gels aurorascientific.comucl.ac.uk.

Addressing Challenges and Future Opportunities in this compound Science and Application

Despite the promising outlook, several challenges need to be addressed to fully realize the potential of this compound. These include:

Synthetic Efficiency: Improving the efficiency and atom economy of synthetic routes, especially for complex chiral derivatives, to reduce waste and production costs.

Structure-Property Correlation: Gaining a deeper understanding of the precise correlation between molecular structure, supramolecular assembly, and macroscopic properties to enable more predictive design. Computational modeling and advanced characterization techniques will be crucial here schrodinger.comvttresearch.com.

Stability and Durability: Enhancing the long-term stability and durability of this compound-based materials, particularly for applications requiring robust performance under various environmental conditions.

Toxicity and Environmental Impact: Thoroughly assessing the environmental impact and potential toxicity of this compound and its derivatives, especially for biomedical and large-scale industrial applications.

Future opportunities lie in leveraging advanced analytical techniques, computational chemistry, and high-throughput experimentation to accelerate discovery and development. The integration of artificial intelligence and machine learning could also play a significant role in predicting properties and designing novel this compound structures with desired functionalities. Continued interdisciplinary collaboration will be key to unlocking the full spectrum of this compound's potential in diverse scientific and technological domains.

Q & A

Q. What steps ensure compliance with preclinical reporting standards for this compound studies?

  • Compliance : Adhere to NIH guidelines for animal studies (ARRIVE 2.0 checklist) and include raw data in supplementary files. For cell studies, document authentication (STR profiling) and mycoplasma testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.